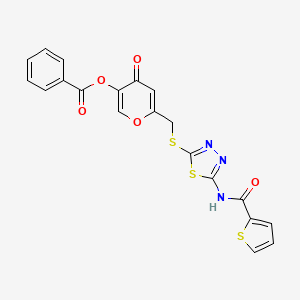
4-((2,4-Difluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the starting materials chosen and the specific reactions used. Fluorination, amine coupling, and carboxylation are potential steps in the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atoms, the amino groups, and the carboxylic acid group would all contribute to the compound’s three-dimensional structure and its chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amino groups might participate in reactions with acids or electrophiles, the fluorine atoms could be involved in nucleophilic aromatic substitution reactions, and the carboxylic acid group could react with bases or be involved in esterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the fluorine atoms could affect its reactivity and stability .科学的研究の応用
Chemistry and Biochemistry of Related Compounds
The compound 4-((2,4-Difluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid belongs to a class of specialized molecules with potential applications in various fields of chemistry and biochemistry. While direct studies on this specific compound are scarce, insights can be drawn from research on structurally related compounds, such as betalains and hydroxycinnamic acids, which have been explored for their chemical and biochemical properties.
Betalains, for instance, are pigments with a nitrogenous core structure, betalamic acid, which shows promise in pigment production and as natural colorants with health benefits due to their antioxidant properties (Khan & Giridhar, 2015). Similarly, hydroxycinnamic acids, like p-Coumaric acid and its derivatives, are known for their low toxicity and diverse bioactivities, including antioxidant, anti-cancer, and anti-inflammatory effects (Pei et al., 2016).
Environmental and Ecological Impact
The environmental behavior and ecological impact of related fluorinated compounds, such as per- and polyfluoroalkyl substances (PFASs), provide a context for understanding the potential environmental implications of 4-((2,4-Difluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid. Studies have highlighted the need for more comprehensive toxicological assessments to ascertain the safety of these compounds due to their persistence and bioaccumulation potential in the environment (Wang et al., 2019).
Biodegradation and Sustainability
The biodegradation of polyfluoroalkyl chemicals is crucial for assessing the sustainability and environmental compatibility of chemical compounds. Research into microbial degradation pathways of PFASs and their precursors has shown that certain microbes can transform these persistent chemicals into less harmful substances, highlighting the importance of understanding biodegradation mechanisms for environmental management and pollution mitigation (Liu & Mejia Avendaño, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2,4-difluoroanilino)-2-(hexylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3/c1-2-3-4-5-8-19-14(16(22)23)10-15(21)20-13-7-6-11(17)9-12(13)18/h6-7,9,14,19H,2-5,8,10H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZNMTNVXHNQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2658564.png)






![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2658574.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2658575.png)
![4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B2658576.png)
![1-(2,3-dimethylphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2658577.png)

